BCECF-AM Outperforms FDA and CFDA in Intracellular Retention: >2 Hour Efflux Half-Life versus 16-94 Minutes
In a direct comparative study using EMT6 mouse mammary tumor cells, BCECF-AM demonstrated substantially superior intracellular retention of its hydrolyzed fluorescent product compared to both fluorescein diacetate (FDA) and carboxyfluorescein diacetate (CFDA). The efflux half-life for the BCECF-AM-derived BCECF free acid exceeded 2 hours, whereas FDA-derived fluorescein effluxed with a half-life of only 16 min and CFDA-derived carboxyfluorescein with a half-life of 94 min [1]. The study further noted that BCECF-AM hydrolysis kinetics deviate from classical Michaelis-Menten behavior, distinguishing it mechanistically from FDA and CFDA which exhibit Km values of approximately 2 μM and 19 μM, respectively [1].
| Evidence Dimension | Intracellular fluorescent product efflux half-life |
|---|---|
| Target Compound Data | >2 hours (>120 min) |
| Comparator Or Baseline | FDA: 16 min; CFDA: 94 min |
| Quantified Difference | BCECF-AM product retained >7.5-fold longer than FDA; >1.3-fold longer than CFDA |
| Conditions | EMT6 mouse mammary tumor cells; intact viable cells analyzed by flow cytoenzymology and spectrofluorimetry |
Why This Matters
Extended intracellular retention (>2 hours) enables long-term pH monitoring experiments and ensures stable baseline fluorescence for accurate ratiometric calibration, whereas rapid efflux from FDA or CFDA compromises quantitative reproducibility.
- [1] Dive C, Cox H, Watson JV, Workman P. Polar fluorescein derivatives as improved substrate probes for flow cytoenzymological assay of cellular esterases. Mol Cell Probes. 1988 Jun;2(2):131-45. doi: 10.1016/0890-8508(88)90035-7. PMID: 3173358. View Source
